methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate is a complex organic compound that belongs to the class of thienoindole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and chemical engineering . The unique structure of this compound, which includes a fused thiophene and indole ring system, makes it an interesting subject for scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a precursor thienoindole compound, followed by esterification to introduce the methyl ester group . The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: This reaction can replace bromine atoms with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienoindole compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thienoindole derivatives, such as methyl 5-bromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate and ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate .
Uniqueness
Methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity . This makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C13H9Br2NO2S |
---|---|
Molekulargewicht |
403.09 g/mol |
IUPAC-Name |
methyl 6,7-dibromo-4-methylthieno[2,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C13H9Br2NO2S/c1-16-10-5-9(15)8(14)3-6(10)7-4-11(13(17)18-2)19-12(7)16/h3-5H,1-2H3 |
InChI-Schlüssel |
PIYXZEMEUVTFEU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC(=C(C=C2C3=C1SC(=C3)C(=O)OC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.